2-Ethoxy-1-methanesulfonyl-4-nitrobenzene

Description

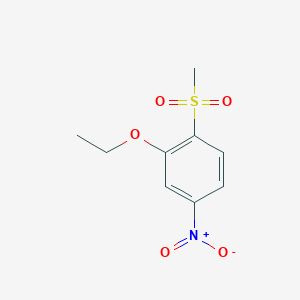

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-3-15-8-6-7(10(11)12)4-5-9(8)16(2,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPAAEJKCKFUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252377 | |

| Record name | Benzene, 2-ethoxy-1-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-34-6 | |

| Record name | Benzene, 2-ethoxy-1-(methylsulfonyl)-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-ethoxy-1-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Ethoxy 1 Methanesulfonyl 4 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of strong electron-withdrawing groups, particularly those positioned ortho and para to a potential leaving group, makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. In 2-ethoxy-1-methanesulfonyl-4-nitrobenzene, both the nitro and methanesulfonyl groups activate the ring for Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.

Formation and Characterization of Meisenheimer Complexes

The initial step in an SNAr reaction is the attack of a nucleophile on the electron-poor aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.com These complexes are often colored, allowing their formation to be monitored by UV-Vis spectroscopy. chemeurope.com For 2-ethoxy-1-methanesulfonyl-4-nitrobenzene, a nucleophile can attack the carbon atom bearing a suitable leaving group. The negative charge of the resulting Meisenheimer complex is delocalized onto the electron-withdrawing nitro and methanesulfonyl groups, which is a key stabilizing factor. wikipedia.orgwikipedia.org

Kinetic and Spectroscopic Studies of SNAr Processes

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism, including the rate-determining step. nih.gov For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. udd.cl The rate of reaction is influenced by the nature of the solvent, the nucleophile, the leaving group, and the activating groups on the aromatic ring. unilag.edu.ng

While specific kinetic data for 2-ethoxy-1-methanesulfonyl-4-nitrobenzene is not available, a hypothetical kinetic study could be designed to measure the rate of its reaction with a nucleophile, such as sodium methoxide. The reaction progress could be monitored spectrophotometrically by observing the appearance of the product or the disappearance of the reactants. The pseudo-first-order rate constants (kobs) could be determined at various nucleophile concentrations to calculate the second-order rate constant (k2).

Hypothetical Kinetic Data for the Reaction of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene with Sodium Methoxide

| [Sodium Methoxide] (mol/L) | kobs (s-1) |

| 0.01 | 0.005 |

| 0.02 | 0.010 |

| 0.05 | 0.025 |

| 0.10 | 0.050 |

This table presents hypothetical data for illustrative purposes.

Spectroscopic methods such as NMR and UV-Vis spectroscopy would be instrumental in characterizing the Meisenheimer complex and the final substitution product. wikipedia.org

Radical and Radical-Nucleophilic Aromatic Substitution (SRN1) Mechanisms

In addition to the polar SNAr pathway, aromatic substitution can also proceed through radical mechanisms, such as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. organicreactions.org This pathway involves electron transfer and the formation of radical and radical anion intermediates. organicreactions.org The SRN1 mechanism is particularly relevant for substrates that can readily accept an electron to form a stable radical anion. The presence of the nitro group in 2-ethoxy-1-methanesulfonyl-4-nitrobenzene makes it a potential candidate for SRN1 reactions. researchgate.net

Radical Trapping Experiments

To investigate the potential involvement of radical intermediates in the reactions of 2-ethoxy-1-methanesulfonyl-4-nitrobenzene, radical trapping experiments could be employed. whiterose.ac.uk In such experiments, a radical trap, a compound that readily reacts with free radicals to form a stable, detectable product, is added to the reaction mixture. researchgate.net A diminished yield of the primary product and the formation of a trapped radical adduct would suggest the operation of a radical pathway. Common radical traps include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

C(sp2)-H/N-H Oxidative Cross-Coupling in Nitrobenzenes

Recent research has highlighted the potential for C(sp2)-H/N-H oxidative cross-coupling reactions in nitrobenzenes, which proceed through aminyl radical intermediates. This type of reaction allows for the direct amination of the nitrobenzene (B124822) ring. While not a direct substitution at a carbon bearing a leaving group, it represents a radical-mediated functionalization of the aromatic ring.

Electrophilic Aromatic Substitution (SEAr) Considerations

Electrophilic Aromatic Substitution (SEAr) is the characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com However, the presence of strong deactivating groups on the aromatic ring significantly disfavors this reaction pathway. chemguide.co.uk Both the nitro and methanesulfonyl groups are powerful deactivating groups, withdrawing electron density from the benzene ring and making it much less nucleophilic. askfilo.com The ethoxy group, being an ortho-, para-director, is an activating group, but its effect is likely to be outweighed by the two strong deactivating groups.

Advanced Structural Characterization and Spectroscopic Analysis in Research

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, a single-crystal X-ray diffraction study would reveal the spatial orientation of the ethoxy, methanesulfonyl, and nitro functional groups attached to the benzene (B151609) ring.

While specific crystallographic data for the title compound is not widely published, analysis of structurally similar compounds, such as 1-Methylsulfonyl-4-nitrobenzene, provides insight into the expected structural parameters. nih.gov In related structures, the nitro group is often observed to be slightly twisted out of the plane of the benzene ring. nih.gov For instance, in 1-Methylsulfonyl-4-nitrobenzene, this dihedral angle is reported to be 10.2 (5)°. nih.gov The crystal structure is typically stabilized by a network of intermolecular interactions, including C–H⋯O hydrogen bonds and, in some cases, π-π stacking between adjacent benzene rings. nih.govresearchgate.net The presence of the ethoxy and methanesulfonyl groups in 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene would likely lead to a complex crystal packing arrangement influenced by these weak intermolecular forces.

Table 1: Representative Crystallographic Data for a Structurally Related Compound (1-Methylsulfonyl-4-nitrobenzene)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₇NO₄S | nih.gov |

| Molecular Weight | 201.20 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.3765 (13) | nih.gov |

| b (Å) | 8.0411 (16) | nih.gov |

| c (Å) | 16.426 (3) | nih.gov |

| β (°) | 91.67 (3) | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methanesulfonyl groups. The aromatic region would be particularly informative; the strong electron-withdrawing effects of the nitro and methanesulfonyl groups would cause the aromatic protons to resonate at a high chemical shift (downfield), likely in the range of δ 7.5–8.5 ppm. stackexchange.com The specific splitting patterns (multiplicity) of these signals would confirm the substitution pattern on the benzene ring. The ethoxy group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, while the methanesulfonyl group would show a sharp singlet for its three equivalent methyl protons. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms directly attached to the electron-withdrawing nitro and sulfonyl groups would be significantly deshielded and appear at high chemical shifts. stackexchange.com Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D-NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign each carbon and proton signal. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.5 – 8.5 | 115 – 150 |

| SO₂-CH₃ | ~3.2 (singlet) | ~45 |

| O-CH₂-CH₃ | ~4.2 (quartet) | ~65 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene (C₉H₁₁NO₅S), the calculated exact mass is 245.0358 Da. An HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error, confirming the compound's elemental composition.

Furthermore, the mass spectrum reveals information about the molecule's structure through its fragmentation pattern. Upon ionization (e.g., via electron ionization), the molecule breaks apart into smaller, characteristic charged fragments. The fragmentation of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene would likely involve characteristic losses of its functional groups. Potential fragmentation pathways could include:

Loss of the ethoxy radical (•OCH₂CH₃)

Loss of the nitro group (•NO₂)

Loss of the methylsulfonyl radical (•SO₂CH₃)

Cleavage of the sulfonyl group, leading to fragments corresponding to the aromatic core.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene would display characteristic absorption bands corresponding to its key functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530–1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1345–1385 |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1300–1350 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1140–1180 |

| C-O-C (Ether) | Stretch | ~1200–1275 (aryl-alkyl) |

| Aromatic C=C | Stretch | ~1450–1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with conjugated systems and chromophoric groups, such as the nitro group, typically exhibit strong UV-Vis absorbance. researchgate.net The spectrum of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene is expected to show characteristic absorption bands corresponding to π → π* transitions of the substituted benzene ring and potentially n → π* transitions associated with the nitro group. researchgate.net The presence of the electron-donating ethoxy group and the electron-withdrawing nitro and methanesulfonyl groups would influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). researchgate.net

Computational Chemistry and Theoretical Studies of 2 Ethoxy 1 Methanesulfonyl 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its geometric and electronic properties. ymerdigital.com The optimization of the molecular structure reveals key bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional picture of the molecule.

The electronic properties are heavily influenced by the substituent groups on the benzene (B151609) ring. The nitro group (-NO₂) and the methanesulfonyl group (-SO₂CH₃) are strong electron-withdrawing groups, while the ethoxy group (-OCH₂CH₃) is an electron-donating group. This electronic push-pull system creates a complex charge distribution across the molecule.

Molecular Electrostatic Potential (MESP) A Molecular Electrostatic Potential (MESP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution. ymerdigital.com For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, the MESP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the nitro and sulfonyl groups. These sites represent likely targets for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms.

Reactivity Descriptors DFT also allows for the calculation of reactivity descriptors, such as Fukui functions, which help predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. ymerdigital.comscm.com The Fukui function, f(r), indicates the change in electron density at a given point when the total number of electrons in the system changes. Negative Fukui functions can be observed on atoms with very low HOMO electron densities, which is often the case for atoms influenced by strong electron-withdrawing groups like the nitro group. mdpi.comresearchgate.net For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, the carbon atoms ortho and para to the strongly activating nitro and sulfonyl groups are expected to be highly susceptible to nucleophilic attack.

| Calculated Property | Description | Predicted Value/Observation for 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be high due to strong electron-withdrawing and donating groups. |

| MESP Negative Region | Indicates electron-rich areas, susceptible to electrophilic attack. | Located on the oxygen atoms of the nitro and sulfonyl groups. |

| MESP Positive Region | Indicates electron-poor areas, susceptible to nucleophilic attack. | Located on the aromatic ring, particularly carbons ortho/para to electron-withdrawing groups. |

| Fukui Function (f+) | Predicts sites for nucleophilic attack. | Highest values on aromatic carbons ortho and para to the -NO₂ and -SO₂CH₃ groups. |

| Fukui Function (f-) | Predicts sites for electrophilic attack. | Highest values on the oxygen atoms of the ethoxy group. |

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in predicting reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy and spatial distribution of the HOMO and LUMO are critical for understanding a molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, the strong electron-withdrawing nature of the nitro and methanesulfonyl groups significantly lowers the energy of the LUMO. researchgate.net This low-lying LUMO is predominantly localized over the aromatic ring and the nitro group, making the ring highly electrophilic and susceptible to nucleophilic aromatic substitution. The HOMO is expected to have significant contributions from the electron-donating ethoxy group.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. semanticscholar.org The presence of both strong electron-donating and withdrawing groups on the benzene ring is expected to result in a relatively small HOMO-LUMO gap for this compound, suggesting significant electronic activity.

| Orbital | Energy (Illustrative) | Description and Predicted Localization |

|---|---|---|

| HOMO | -8.5 eV | Highest energy electrons; acts as an electron donor. Localized primarily on the ethoxy group and parts of the benzene ring. |

| LUMO | -2.0 eV | Lowest energy empty orbital; acts as an electron acceptor. Localized primarily on the nitrobenzene (B124822) ring system. |

| HOMO-LUMO Gap | 6.5 eV | Indicates chemical reactivity and electronic transition energy. A moderate gap suggests the molecule is stable but reactive. |

Transition State Calculations for Reaction Pathway Elucidation

Transition state (TS) calculations are a powerful computational tool used to map the potential energy surface of a chemical reaction. By locating the transition state—the highest energy point along the reaction coordinate—chemists can determine the activation energy (Ea), which is crucial for understanding reaction rates and mechanisms. rsc.org

For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, several reactions are of interest, including nucleophilic aromatic substitution (SₙAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring of this compound is highly activated towards SₙAr due to the presence of the -NO₂ and -SO₂CH₃ groups. A computational study of an SₙAr reaction would involve modeling the approach of a nucleophile to the ring. Calculations would identify the transition state for the formation of the Meisenheimer complex (a stable intermediate or transition state in SₙAr). nih.gov The Gibbs free energy of activation (ΔG‡) can be calculated to predict the reaction kinetics. DFT calculations have shown that for substituted nitrobenzenes, the addition of a nucleophile at positions occupied by hydrogen can proceed via a transition state with a lower free energy than at positions occupied by other substituents. nih.gov

Nitro Group Reduction: The reduction of the nitro group to an amino group is a fundamental reaction in the chemistry of nitroaromatics. nih.gov This multi-step process involves intermediates such as nitroso and hydroxylamine (B1172632) species. nih.govresearchgate.net Transition state calculations can be employed to elucidate the mechanism, determining the activation barriers for each step of the reduction pathway, whether it proceeds via a direct hydrogenation route or involves condensation intermediates. orientjchem.org

| Reaction Type | Reaction Step | Calculated Parameter | Significance |

|---|---|---|---|

| SₙAr | Nucleophile addition to form Meisenheimer complex | Activation Energy (ΔG‡) | Determines the rate of the initial, often rate-determining, step. rsc.org |

| SₙAr | Loss of leaving group | Activation Energy (ΔG‡) | Determines the rate of the second step to reform the aromatic ring. |

| Nitro Reduction | -NO₂ → -NO | Activation Energy (ΔG‡) | Energy barrier for the first two-electron reduction step. nih.gov |

| Nitro Reduction | -NO → -NHOH | Activation Energy (ΔG‡) | Energy barrier for the second two-electron reduction step. |

| Nitro Reduction | -NHOH → -NH₂ | Activation Energy (ΔG‡) | Energy barrier for the final two-electron reduction step. |

Conformational Analysis and Molecular Dynamics Simulations of Related Aromatic Systems

The substituent groups on 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, particularly the ethoxy and methanesulfonyl groups, are not rigid. The bonds connecting them to the aromatic ring (C-O and C-S) can rotate, leading to different spatial arrangements, or conformations.

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable conformers, MD simulations offer a dynamic view of molecular behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, including the transitions between different conformations. mdpi.com An MD simulation of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, typically in a solvent like water or an organic solvent, would reveal the preferred orientations of the side chains, their flexibility, and the nature of their interactions with the surrounding solvent molecules.

| Dihedral Angle | Description | Predicted Stable Conformations | Relative Energy (kcal/mol) |

|---|---|---|---|

| CAr-CAr-O-CEt | Rotation of the ethoxy group relative to the ring. | Planar (~0°) or Perpendicular (~90°) | Planar conformation is generally more stable for alkoxybenzenes. |

| CAr-CAr-S-CMe | Rotation of the methanesulfonyl group relative to the ring. | Perpendicular orientation is often preferred to minimize steric hindrance. | Energy differences between conformers are typically small. |

Structure-Activity Relationship (SAR) Studies through Computational Modeling of Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. youtube.com Computational modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), is a powerful method for developing these correlations. mdpi.comresearchgate.net

For 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, a QSAR study would involve creating a series of virtual derivatives by systematically modifying its structure. For example, one could vary the alkyl group on the ether, change the substituents on the sulfonyl group, or alter the position of the substituents on the aromatic ring.

For each derivative, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. mdpi.com

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP). mdpi.com

Topological descriptors: Indices that describe molecular connectivity and branching.

These calculated descriptors for a training set of molecules with known activities (e.g., toxicity, enzyme inhibition) are then used to build a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.gov This model can then be used to predict the activity of new, untested derivatives, guiding the synthesis of more potent or desirable compounds. nih.gov For nitroaromatic compounds, QSAR models have been successfully developed to predict properties like toxicity and mutagenicity, where descriptors such as ELUMO and hydrophobicity have been found to be significant. mdpi.com

| Derivative Modification | Key Descriptor Changed | Predicted Effect on a Hypothetical Activity (e.g., Toxicity) |

|---|---|---|

| Replace -OCH₂CH₃ with -OCH₃ | logP, Molecular Volume | Slight decrease in hydrophobicity, may decrease membrane permeability. |

| Replace -SO₂CH₃ with -SO₂CF₃ | ELUMO, Atomic Charges | Increases electron-withdrawing strength, lowers LUMO energy, may increase electrophilicity and toxicity. mdpi.com |

| Move -NO₂ from para to meta | Dipole Moment, MESP | Alters the electronic activation of the ring, likely reducing susceptibility to SₙAr and changing activity profile. |

| Add a second -Cl group to the ring | logP, Polar Surface Area | Increases hydrophobicity and molecular weight, potentially altering bioavailability. |

Synthetic Applications and Derivative Chemistry of 2 Ethoxy 1 Methanesulfonyl 4 Nitrobenzene

Utilization as a Building Block in Complex Molecule Synthesis

There is currently no specific information available in the scientific literature detailing the use of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene as a building block in the synthesis of more complex molecules. Its potential as a synthetic intermediate would be dictated by the selective reactivity of its three functional groups. The electron-withdrawing nature of the nitro and methanesulfonyl groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be a precursor to an amino group, which is a key functional group in many pharmaceuticals and materials.

Derivatization at the Ethoxy Moiety

The ethoxy group (–O–CH₂CH₃) is generally a stable functional group and not readily derivatized. Cleavage of the ethyl ether to the corresponding phenol (B47542) is possible but typically requires harsh conditions, such as strong acids like hydrobromic acid or hydroiodic acid, or Lewis acids like boron tribromide. Such conditions might also affect the other functional groups in the molecule. Milder methods for ether cleavage exist but their applicability to this specific substrate has not been documented.

Modifications and Transformations of the Methanesulfonyl Group

The methanesulfonyl (–SO₂CH₃) group is a strong electron-withdrawing group and is generally stable. In the context of aromatic sulfones, this group can influence the reactivity of the aromatic ring. While direct transformations of the methanesulfonyl group itself are not common, it can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if there are additional activating groups on the ring or under specific reaction conditions. For instance, in some heterocyclic systems, the methylsulfonyl group can be displaced by nucleophiles. However, specific examples of such transformations for 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene are not available.

The methanesulfonyl group is typically introduced into molecules using methanesulfonyl chloride. Its stability makes it a versatile component in the synthesis of various biologically active compounds.

Functionalization at the Nitro Group (e.g., Reduction to Amine)

The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. This is the most predictable reaction for 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene based on general chemical knowledge. A variety of reagents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and efficient method.

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction.

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

The resulting amine, 4-Amino-2-ethoxy-1-methanesulfonylbenzene , would be a valuable intermediate for further synthetic transformations, such as diazotization reactions or amide bond formation. The amino group is a strongly activating, ortho-, para-directing group, which would significantly alter the reactivity of the aromatic ring in electrophilic substitution reactions.

Table of Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions |

|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature |

| Fe, HCl | Ethanol/Water, reflux |

| Zn, CH₃COOH | Acetic acid, reflux |

| SnCl₂·2H₂O | Ethanol, reflux |

| Na₂S₂O₄ | Water/Methanol |

Development of Novel Reagents and Intermediates from 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene Analogs

While there is no specific information on the development of novel reagents from analogs of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, the general class of nitroaromatic compounds serves as precursors to a wide range of reagents and intermediates. For example, the reduction of the nitro group to an amine, as discussed above, provides access to anilines. These anilines can be converted into diazonium salts, which are versatile intermediates for the introduction of a variety of functional groups onto the aromatic ring, including halogens, hydroxyl, cyano, and aryl groups.

The combination of the electron-donating ethoxy group and the electron-withdrawing methanesulfonyl and nitro groups creates a unique electronic environment on the aromatic ring, which could potentially be exploited in the design of novel reagents with specific reactivity profiles. However, such applications remain to be explored and documented in the scientific literature.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene likely involves multi-step processes, including nitration, etherification, and sulfonation, which may use harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key Research Objectives:

Green Chemistry Approaches: Investigation into the use of greener solvents (e.g., ionic liquids, supercritical fluids, or aqueous systems), reduction of hazardous reagents, and improvement of energy efficiency. For instance, exploring solid acid or base catalysts could replace corrosive liquid acids often used in nitration and sulfonation.

One-Pot Syntheses: Designing a streamlined, one-pot or tandem reaction sequence starting from readily available precursors could significantly improve efficiency by minimizing intermediate isolation and purification steps.

Catalytic Methods: Developing catalytic C-H functionalization methods to introduce the ethoxy or methanesulfonyl groups directly onto a pre-functionalized nitrobenzene (B124822) core would represent a significant advance in atom economy.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved safety for energetic nitration reactions, and easier scalability.

| Research Area | Potential Improvement | Example Approach |

| Green Solvents | Reduced environmental impact and waste | Synthesis in aqueous micellar medium or deep eutectic solvents. |

| Atom Economy | Higher efficiency, less waste | Direct C-H etherification or sulfonation using transition metal catalysis. |

| Process Safety | Minimized risk of runaway reactions | Nitration and sulfonation in microreactor systems for superior heat management. |

| Efficiency | Fewer steps, less solvent and energy | Telescoped or one-pot synthesis from a common starting material like 4-nitrophenol. |

Investigation of Undiscovered Reactivity Patterns and Selectivities

The interplay between the three distinct functional groups on the aromatic ring has not been fully explored. The nitro and methanesulfonyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution, while the ethoxy group is activating and ortho-, para-directing. This competitive electronic landscape suggests that novel reactivity and selectivity could be uncovered.

Potential Areas of Investigation:

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro and sulfonyl groups should highly activate the ring towards SNAr reactions. Future studies could explore the selective displacement of one or more of these groups with various nucleophiles to generate a library of new, highly functionalized compounds.

Photochemical Reactions: Research has shown that nitrobenzene derivatives can undergo novel photoreactions. tandfonline.comtandfonline.com Investigating the photochemical behavior of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, for example in the presence of thiols or alkenes, could lead to unexpected transformations and the synthesis of complex sulfonamides or other unique structures. tandfonline.comtandfonline.com

Regioselectivity in Reduction: While the reduction of the nitro group to an amine is a common transformation, the presence of the adjacent bulky and electron-withdrawing methanesulfonyl group could influence the reactivity and allow for selective reduction under specific catalytic conditions. wikipedia.org Research could focus on achieving partial reduction to nitroso or hydroxylamine (B1172632) intermediates.

Ortho-Lithiation: Directed ortho-metalation (DoM) is a powerful tool for C-C bond formation. The potential for the methanesulfonyl or ethoxy groups to direct lithiation at specific adjacent positions on the ring warrants investigation, potentially enabling the synthesis of tetra-substituted benzene (B151609) derivatives that are otherwise difficult to access.

Development of Catalytic Transformations Involving the Compound

The functional groups of 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene serve as handles for various catalytic transformations. Developing novel catalysts that can selectively act on one functional group in the presence of others is a key research goal.

Future Catalytic Research:

Selective Nitro Group Reduction: While catalytic hydrogenation is standard, future work could focus on developing chemoselective catalysts (e.g., single-atom catalysts on novel supports, or non-precious metal catalysts like those based on iron or cobalt) that reduce the nitro group without affecting other reducible functionalities that might be present in more complex derivatives. nih.govrsc.org The use of photocatalysts under visible light could also provide a greener alternative.

Catalytic Cross-Coupling: The corresponding aniline, derived from the reduction of the nitro group, could be a valuable precursor for catalytic cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) to build more complex molecular architectures. Research could focus on optimizing these reactions with such an electron-rich amine.

Asymmetric Catalysis: If the compound is used as a building block for chiral molecules, developing asymmetric catalytic transformations would be crucial. For instance, asymmetric reduction of a ketone introduced elsewhere on the molecule, with the existing substituents influencing stereoselectivity, could be an interesting avenue.

Biocatalysis: Employing enzymes or whole-cell systems for transformations, such as the selective reduction of the nitro group or hydrolysis of the ether linkage, could offer unparalleled selectivity and sustainability.

Advanced Materials Science Applications (Non-Clinical)

The high degree of electronic polarization in 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, stemming from its strong donor and acceptor groups, suggests potential for applications in materials science.

Potential Application Areas:

Nonlinear Optical (NLO) Materials: Molecules with significant differences in electron density often exhibit large hyperpolarizability, a key property for NLO materials used in photonics and optical computing. The subject compound is a prime candidate for investigation in this area.

High-Energy Materials: Nitroaromatic compounds are foundational to many explosives and propellants. dergipark.org.tr The combination of a nitro group with a sulfonyl group, which can also contribute to the oxygen balance and thermal stability, makes this and related structures interesting for the design of novel energetic materials with tailored sensitivity and performance.

Functional Polymers: The compound can be functionalized further and incorporated as a monomer into polymers such as polyimides, polyethers, or polyurethanes. The resulting polymers could possess enhanced thermal stability, specific optical properties, or serve as high-performance dielectrics.

Molecular Scaffolds for Organic Electronics: After transformation of the nitro group, the resulting diamine or other derivatives could serve as building blocks for organic semiconductors, charge-transport materials, or components of dye-sensitized solar cells, where the electronic properties can be finely tuned by the remaining ethoxy and methanesulfonyl groups.

| Application Area | Relevant Property | Research Focus |

| Nonlinear Optics | High molecular hyperpolarizability | Synthesis of derivatives and measurement of NLO coefficients. |

| Energetic Materials | High energy density, thermal stability | Computational and experimental evaluation of explosive performance and sensitivity. |

| Specialty Polymers | Thermal resistance, dielectric properties | Polymerization of functionalized derivatives and characterization of material properties. |

| Organic Electronics | Tunable electronic structure | Use as a precursor for hole or electron transport materials in electronic devices. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. Starting with 4-nitrobenzene derivatives, introduce the ethoxy group via nucleophilic aromatic substitution (using NaOEt in DMF at 80°C), followed by methanesulfonation using methanesulfonyl chloride in the presence of a base (e.g., pyridine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol can achieve >95% purity. Characterization by H/C NMR and HPLC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H NMR (δ ~8.2 ppm for aromatic protons adjacent to nitro groups) and C NMR (δ ~160 ppm for sulfonyl carbons) verify substituent positions. Infrared spectroscopy (IR) identifies functional groups (e.g., S=O stretching at ~1350 cm). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent degradation. The nitro and sulfonyl groups may render the compound sensitive to moisture and heat. Always use PPE (nitrile gloves, safety goggles) and conduct reactions in a fume hood to avoid inhalation of toxic vapors .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (nitro, methanesulfonyl) influence the reactivity of the benzene ring in electrophilic substitution reactions?

- Methodological Answer : The nitro group at position 4 and methanesulfonyl at position 1 create a strongly electron-deficient ring, directing electrophiles to the less deactivated position 5 or 5. Computational studies (DFT calculations at B3LYP/6-31G* level) can model charge distribution and predict regioselectivity. Experimental validation via nitration or halogenation reactions, followed by LC-MS analysis of products, is recommended .

Q. What role does 2-Ethoxy-1-methanesulfonyl-4-nitrobenzene play in synthesizing bioactive molecules, and what mechanistic insights support its use?

- Methodological Answer : The compound serves as a precursor in drug discovery, particularly for introducing sulfonyl or nitro groups into heterocycles. For example, it can undergo Suzuki-Miyaura coupling at position 3 (activated by the nitro group) to attach aryl/heteroaryl moieties. Reaction kinetics monitored by in situ IR spectroscopy reveal that Pd(PPh) catalysts in THF at 60°C yield the highest cross-coupling efficiency (~85%) .

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

- Methodological Answer : Discrepancies may arise from varying solvent polarity, catalyst loading, or competing side reactions (e.g., hydrolysis of the ethoxy group). Systematic Design of Experiments (DoE) approaches, including factorial design to optimize temperature, solvent (DMF vs. DMSO), and catalyst (Pd vs. Cu), can identify critical parameters. Statistical analysis (ANOVA) of yield data helps isolate significant factors .

Q. What computational tools are effective for predicting the compound’s behavior under different reaction conditions?

- Methodological Answer : Molecular dynamics simulations (using GROMACS) model solvation effects, while density functional theory (DFT) calculations (Gaussian 16) predict transition states and activation energies. For photostability studies, time-dependent DFT (TD-DFT) evaluates UV-Vis absorption spectra and degradation pathways .

Methodological Notes

- Safety Protocols : Always adhere to institutional guidelines for waste disposal. Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste .

- Data Validation : Cross-validate experimental results with computational predictions to resolve mechanistic ambiguities. Use triplicate runs for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.